molecular formula C14H12BrN B1622895 6-bromo-1,4-dimethyl-9H-carbazole CAS No. 69902-42-7

6-bromo-1,4-dimethyl-9H-carbazole

Cat. No. B1622895
CAS RN: 69902-42-7
M. Wt: 274.15 g/mol
InChI Key: MWEGTFNWJSDBSW-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dimethyl-9H-carbazole is a brominated aromatic compound that has been widely studied due to its diverse applications in the field of organic synthesis. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 165-167°C. 6-Bromo-1,4-dimethyl-9H-carbazole is a versatile starting material for the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyrroles. It is also used as a ligand in transition metal-catalyzed reactions. Furthermore, this compound has been studied for its biochemical and physiological effects, as well as its potential uses in lab experiments.

Scientific Research Applications

Optoelectronic Applications

Polycarbazole and its derivatives, which include “6-bromo-1,4-dimethyl-9H-carbazole”, are nitrogen-containing aromatic heterocyclic conducting polymers. They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Photocopiers

The first endeavors were carried out to study considerable photoconductive properties of PVK, poly (N-vinyl carbazole) in photocopiers . PVK is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .

Organic LEDs

PVK has been employed in white organic LEDs . The carbazole group in PVK acts as a charge transporting material .

Insulation Technologies

PVK has also been used in insulation technologies . Its good thermo-gravimetric stability makes it suitable for this application .

Electrophotography

PVK has found applications in electrophotography . Its excellent optoelectronic properties contribute to its effectiveness in this field .

Dye-Sensitized Photovoltaic Cells

PVK has been used in dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2) . The carbazole group in PVK acts as a charge transporting material .

Cancer Therapy

Carbazole scaffolds, including “6-bromo-1,4-dimethyl-9H-carbazole”, have been studied for their anti-tumor activities . They have been found to be effective against various types of cancer .

GPER-Mediated Transduction Pathway

“6-bromo-1,4-dimethyl-9H-carbazole” has been investigated for its ability to interact with and activate the GPER-mediated transduction pathway in breast cancer cells .

properties

IUPAC Name

6-bromo-1,4-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN/c1-8-3-4-9(2)14-13(8)11-7-10(15)5-6-12(11)16-14/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEGTFNWJSDBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)Br)NC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403981
Record name 6-bromo-1,4-dimethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1,4-dimethyl-9H-carbazole

CAS RN

69902-42-7
Record name 6-bromo-1,4-dimethyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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